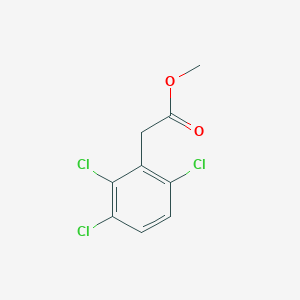

Methyl 2-(2,3,6-trichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2,3,6-trichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-14-8(13)4-5-6(10)2-3-7(11)9(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETJQZWCNAKNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Phenolic Precursors

The synthesis of the 2,3,6-trichlorophenyl moiety typically begins with chlorination of phenol or its derivatives. Source outlines a multi-step chlorination process using chlorine gas under controlled conditions. For example, trichlorophenol is synthesized via electrophilic aromatic substitution, where phenol undergoes sequential chlorination at the 2, 3, and 6 positions. This reaction is catalyzed by Lewis acids such as FeCl₃ or AlCl₃ at temperatures between 40–60°C.

A critical challenge lies in achieving regioselectivity. Mixed chlorinated byproducts (e.g., 2,4,6-trichlorophenol) are minimized by modulating reaction time and stoichiometry. Source corroborates this with a vapor-phase chlorination method for thiophene derivatives, where chlorine gas at 500°C and a residence time of 6 seconds achieves 69% yield of trichlorinated products. Adapting this to phenyl systems would require lower temperatures (80–120°C) to prevent decomposition.

Esterification of Trichlorophenylacetic Acid

The chlorinated intermediate is then converted to the acetic acid derivative before esterification. Source describes two pathways:

-

Acetylation with Acetic Anhydride :

Pyridine acts as both catalyst and acid scavenger, with yields exceeding 85% under reflux. -

Methanolysis of Acid Chloride :

The acetic acid is converted to its chloride using thionyl chloride (SOCl₂), followed by reaction with methanol:

This method achieves 90–95% purity but requires stringent moisture control.

Grignard and Carbonylation Approaches

Grignard Metallation-Carbonation

Source details a Grignard-based route for analogous trichlorothiophene carboxylates, adaptable to phenyl systems:

Palladium-Catalyzed Carbonylation

A scalable alternative employs palladium catalysts under carbon monoxide pressure:

Source reports 80% yield for thiophene analogs using 1 atm CO and 2 mol% Pd(OAc)₂ at 80°C. For phenyl systems, higher pressures (3–5 atm) may enhance reactivity.

Optimization of Esterification Conditions

Catalytic Systems and Solvents

Source emphasizes the role of sulfuric acid in esterification. For example, a two-step process achieves 97% yield:

-

Acetylation with Acetic Anhydride :

-

Methanolysis :

Key parameters include a reaction temperature of 20–30°C and stoichiometric H₂SO₄ (0.05–0.1 eq).

Source introduces DMAP (4-dimethylaminopyridine) as a catalyst for racemization-free esterification:

Yields exceed 90% in dichloromethane at room temperature.

Temperature and Reaction Time

-

Low-Temperature Esterification : Source maintains 0–2°C during acetyl chloride addition to suppress side reactions.

-

Room-Temperature Activation : Source completes reactions in 15 minutes using TCBOXY [(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate] as an activating agent.

Comparative Analysis of Synthesis Routes

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Chlorination-Esterification | FeCl₃, 60°C; Acetic Anhydride, Pyridine | 85% | 90% | Moderate (batch) |

| Grignard-Carbonation | THF, −10°C; CO₂ | 75% | 85% | Low (sensitive to moisture) |

| Palladium Carbonylation | Pd(OAc)₂, 3 atm CO, 80°C | 80% | 95% | High (continuous flow) |

| DMAP-Catalyzed Esterification | DCM, RT, DMAP/DIPEA | 90% | 98% | High |

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,3,6-trichlorophenyl-, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Hydrolysis: 2,3,6-Trichlorophenol and methanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Reduction: 2,3,6-Trichlorophenylmethanol.

Scientific Research Applications

Agricultural Applications

Pesticide Development

Methyl 2-(2,3,6-trichlorophenyl)acetate has been studied for its potential as a pesticide. The compound exhibits nematocidal activity, making it useful in controlling nematode populations in soil. This property can enhance crop yields by reducing pest-related damage .

Plant Growth Regulation

Research indicates that the compound can modify plant growth and development. It has been shown to influence the growth patterns of various plant species, which could be beneficial for agricultural practices aimed at optimizing crop production .

Synthetic Chemistry

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of other chemical compounds through various reactions such as esterification and amidation . Its structure allows for functional group modifications that are crucial in synthesizing more complex molecules.

| Reaction Type | Description | Applications |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Used in flavoring and fragrance industries |

| Amidation | Reaction with amines to form amides | Important in pharmaceuticals |

| Thioesterification | Reaction with thiols to create thioesters | Useful in biochemistry |

Environmental Impact Studies

The environmental impact of this compound has been assessed concerning its persistence and toxicity in ecosystems. Studies have indicated that while it is effective as a pesticide, its chlorinated structure raises concerns regarding bioaccumulation and long-term ecological effects . Regulatory bodies are continuously evaluating its safety profile to ensure responsible usage in agricultural settings.

Case Studies

Case Study 1: Efficacy as a Pesticide

A study conducted on the efficacy of this compound as a nematicide demonstrated significant reductions in nematode populations when applied to infested soils. The results indicated a correlation between application rates and pest control effectiveness, suggesting optimal usage guidelines for agricultural practitioners .

Case Study 2: Synthesis of Derivatives

In synthetic chemistry applications, researchers utilized this compound to synthesize novel compounds with enhanced biological activity. The modifications involved altering functional groups to improve solubility and reactivity, showcasing the versatility of this compound as a precursor in drug development .

Mechanism of Action

The mechanism of action of acetic acid, 2,3,6-trichlorophenyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2,3,6-trichlorophenol, which can then interact with enzymes or receptors in biological systems. The chlorine atoms on the phenyl ring may also contribute to its reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Methyl 2-Chloro-2-(2,3-Dichlorophenyl)acetate

- Structure : Features a 2,3-dichlorophenyl group (one fewer chlorine than the target compound) and an additional chlorine atom on the α-carbon of the acetate.

- Molecular Formula : C₉H₇Cl₃O₂; Molecular Weight : 253.51 g/mol.

- Key Differences :

- Reduced chlorination on the phenyl ring (2,3-dichloro vs. 2,3,6-trichloro).

- Presence of a chlorine atom on the acetate’s α-carbon enhances steric hindrance.

- Physical Properties : Storage at 4°C ; appearance as a powder .

- Applications: Likely used as an intermediate in organochlorine synthesis.

Ethyl (2Z)-2-Chloro-2-[2-(2,4,5-Trichlorophenyl)hydrazin-1-ylidene]acetate

- Structure : Contains a 2,4,5-trichlorophenyl group and a hydrazine-derived functional group. The ester group is ethyl rather than methyl.

- Molecular Formula : C₁₀H₈Cl₄N₂O₂; Molecular Weight : 329.99 g/mol.

- Key Differences: Chlorine substitution pattern (2,4,5 vs. 2,3,6).

- Applications : Possible use in dyestuff or pharmaceutical synthesis due to the hydrazine group .

Methyl 2-(5-(2,3,4-Trichlorophenyl)-5-Methyl-2,4-Dioxoimidazolidin-3-yl)acetate

- Structure: Incorporates a 2,3,4-trichlorophenyl group and a 5-methyl-2,4-dioxoimidazolidinone ring.

- Molecular Formula : C₁₃H₁₂Cl₂N₂O₄; Molecular Weight : 331.15 g/mol.

- Key Differences: Heterocyclic imidazolidinone ring introduces hydrogen-bonding sites. Chlorines at 2,3,4 positions alter electronic effects compared to 2,3,6 substitution.

- Synthesis : Prepared via alkylation with methyl bromoacetate (37.76% yield) .

- Applications : Likely serves as a precursor for serotonin receptor modulators.

Methyl 2-(2,6-Difluoro-3-Nitrophenyl)acetate

- Structure : Substitutes chlorines with fluorine (2,6-difluoro) and a nitro group (3-position).

- Molecular Formula: C₉H₇F₂NO₄.

- Key Differences :

- Fluorine’s electronegativity and nitro group’s electron-withdrawing effects enhance reactivity.

- Applications: Potential use in explosives or pharmaceuticals due to nitro functionality .

Methyl 2-Phenylacetoacetate

- Structure : Lacks chlorine substituents; features a phenyl group and an acetylated acetate.

- Molecular Formula : C₁₁H₁₂O₃; Molecular Weight : 192.2 g/mol.

- Key Differences :

- Absence of halogens reduces molecular weight and alters lipophilicity.

- Applications : Used as a reference standard in amphetamine synthesis .

Comparative Analysis Table

Key Findings and Implications

- Chlorination Patterns : The position and number of chlorine atoms significantly influence boiling points and reactivity. For example, 2,3,6-trichloro substitution (boiling point: 306.2°C) may enhance thermal stability compared to dichloro derivatives .

- Functional Group Impact: Hydrazine or heterocyclic moieties (e.g., imidazolidinone) expand biological activity but complicate synthesis .

- Halogen vs. Electron-Withdrawing Groups : Fluorine and nitro groups increase polarity and reactivity, favoring applications in pharmaceuticals or explosives .

Biological Activity

Methyl 2-(2,3,6-trichlorophenyl)acetate (CAS Number: 35511-40-1) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ester functional group and a trichlorophenyl moiety. The synthesis typically involves the reaction of 2,3,6-trichlorophenol with methyl acetate, leading to the formation of the ester. The compound can undergo hydrolysis to yield 2,3,6-trichlorophenol and methanol, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the release of 2,3,6-trichlorophenol upon hydrolysis. This active form can interact with various biomolecules such as enzymes and receptors. The chlorine substituents on the phenyl ring enhance its reactivity and binding affinity to molecular targets within biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that derivatives of trichlorophenol exhibit antimicrobial properties. For instance, compounds related to this structure have shown activity against various bacterial strains .

- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Certain analogs have demonstrated significant antiproliferative effects against cancer cell lines such as HeLa cells with IC50 values in the low micromolar range .

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in critical biochemical pathways. For example, it has been noted to affect histone deacetylases (HDACs), which play a role in cancer progression and cellular regulation .

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound for their antimicrobial activity. The results indicated that certain modifications significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The most potent derivatives had minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Case Study 2: Anticancer Activity

In a comparative study involving multiple synthesized compounds based on the trichlorophenol framework, one derivative exhibited an IC50 value of 0.69 µM against HeLa cells. This was notably more effective than standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM), highlighting the potential of these compounds in cancer therapy .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(2,3,6-trichlorophenyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis. Optimization typically involves controlling temperature (e.g., 60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reagents. For example, using a Dean-Stark trap to remove water can improve esterification efficiency. Reaction monitoring via TLC or GC-MS is critical to identify intermediates and byproducts . Advanced routes may involve protecting-group strategies to prevent undesired chlorination side reactions, as seen in analogous trichlorophenyl-containing compounds .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming regioselectivity?

- NMR Spectroscopy : - and -NMR resolve aromatic proton environments and confirm ester linkage formation. Overlapping signals in the aromatic region (δ 6.8–7.5 ppm) may require 2D NMR (COSY, HSQC) for assignment .

- X-ray Crystallography : Single-crystal analysis (e.g., as applied to structurally similar dichlorophenyl analogs) provides unambiguous confirmation of regiochemistry and molecular geometry .

- GC-MS/HPLC : Quantifies purity and detects trace impurities (<1%) from incomplete chlorination or esterification .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Stability studies on related esters (e.g., Methyl 2-phenylacetoacetate) indicate that hydrolysis is the primary degradation pathway, accelerated by moisture and elevated temperatures. Storage at -20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile) extends stability to ≥5 years. Degradation products, such as the free carboxylic acid, can be monitored via pH-dependent HPLC or FTIR (disappearance of ester C=O stretch at ~1740 cm) .

Q. What preliminary biological screening models are used to evaluate its bioactivity?

Early-stage antimicrobial screening against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) biofilms is common. Biofilm inhibition assays (via crystal violet staining or metabolic activity markers like resazurin) are performed at concentrations of 10–100 µM. Analogous trichlorophenyl derivatives exhibit enhanced activity in adherent bacterial states, suggesting structure-activity relationships (SAR) dependent on halogen positioning .

Advanced Research Questions

Q. How does X-ray crystallography resolve conformational flexibility in trichlorophenyl-acetate derivatives?

Single-crystal studies of methyl 2-(2,6-dichloroanilino)phenylacetate reveal that steric hindrance from ortho-chlorine substituents forces the phenyl ring into a non-planar conformation, creating a dihedral angle of 15–25° with the acetate group. This distortion impacts intermolecular interactions (e.g., C–H···O hydrogen bonds) and packing efficiency, which can be correlated with solubility and melting point data .

Q. What computational methods predict its reactivity in enzyme-binding studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like cytochrome P450. The trichlorophenyl moiety’s electron-withdrawing effects reduce electron density at the ester carbonyl, influencing binding affinity to active sites. QM/MM calculations further quantify charge distribution and transition-state stabilization .

Q. How does the compound’s electronic structure influence its role in radical-mediated reactions?

The electron-deficient trichlorophenyl group stabilizes radical intermediates via resonance and inductive effects. In studies of tri(2,4,6-trichlorophenyl)methyl (TTM) radicals, ESR spectroscopy and cyclic voltammetry demonstrate that chlorine substituents lower the LUMO energy by ~0.5 eV, enhancing electron-accepting capacity. This property is exploitable in photoredox catalysis or scintillator design .

Q. What methodologies assess its efficacy in disrupting bacterial biofilms?

Advanced biofilm assays combine confocal microscopy (e.g., LIVE/DEAD staining) with RNA-seq to evaluate metabolic shutdown and gene expression changes. For example, acylthiourea analogs with trichlorophenyl groups downregulate Pseudomonas aeruginosa quorum-sensing genes (lasI, rhlI), reducing virulence factor production. Minimum biofilm eradication concentration (MBEC) values are determined using peg-lid assays under flow conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.